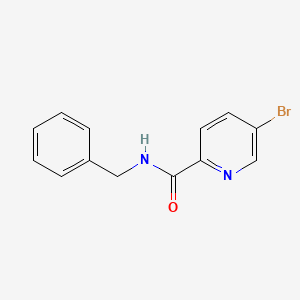

N-Benzyl-5-bromopicolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-bromopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-11-6-7-12(15-9-11)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHUJJBSCGALBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650072 | |

| Record name | N-Benzyl-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-05-5 | |

| Record name | N-Benzyl-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Picolinamide Derivatives in Medicinal Chemistry

Picolinamide (B142947), a derivative of picolinic acid, represents a privileged scaffold in the field of medicinal chemistry. ontosight.ai This class of molecules, characterized by a pyridine (B92270) ring with a carboxamide group at the 2-position, has been the subject of extensive research due to its diverse biological activities. ontosight.ai The nitrogen atom in the pyridine ring and the amide group provide key sites for hydrogen bonding and other molecular interactions, enabling these compounds to bind to a variety of biological targets.

Research has demonstrated that picolinamide derivatives possess a wide array of pharmacological properties. For instance, they have been investigated as potent inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome. nyu.edunih.gov The synthesis and optimization of picolinamide derivatives have led to the discovery of highly selective and orally available inhibitors with potential therapeutic applications in diabetes and hyperlipidemia. nyu.edunih.gov

Furthermore, picolinamide derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease. tandfonline.com Studies have shown that the bioactivity of picolinamide derivatives can be superior to that of analogous benzamide (B126) derivatives, highlighting the importance of the pyridine nitrogen in their inhibitory activity. tandfonline.com The versatility of the picolinamide scaffold also extends to oncology research, where derivatives have been designed and synthesized as potent anticancer agents and inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov

Significance of N Benzyl Moieties in Biologically Active Compounds

The N-benzyl group is a frequently incorporated structural motif in the design of biologically active compounds. Its presence can significantly influence the pharmacological and pharmacokinetic properties of a molecule. The benzyl (B1604629) group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) group, can engage in various non-covalent interactions with biological macromolecules, including van der Waals forces, hydrophobic interactions, and π-π stacking.

One of the key advantages of introducing an N-benzyl moiety is the enhancement of a compound's binding affinity to its target. For example, in the context of piperidine-containing drugs, the N-benzyl substitution has been shown to foster crucial cation-π and π-π interactions with the active sites of various biological targets. researchgate.net This can lead to increased potency and efficacy.

Contextualizing N Benzyl 5 Bromopicolinamide Within Contemporary Chemical Biology Research

Synthetic Routes to this compound

The primary and most direct route to this compound involves the coupling of 5-bromopicolinic acid with benzylamine. This transformation is a standard amide bond formation reaction, which can be achieved through various established protocols.

Reported Synthesis Procedures

The synthesis of this compound is typically achieved through the activation of the carboxylic acid group of 5-bromopicolinic acid, followed by nucleophilic attack by benzylamine. Common coupling agents used to facilitate this reaction include 1,1'-carbonyldiimidazole (B1668759) (CDI), or a combination of a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt).

A general procedure involves dissolving 5-bromopicolinic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The coupling reagents are then added, followed by the addition of benzylamine. The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). The final product is then isolated and purified, usually by column chromatography.

Catalytic Approaches in Synthesis

While direct amide coupling is prevalent, catalytic methods can also be employed. Palladium-catalyzed carbonylation reactions, for instance, could in principle be used to construct the picolinamide scaffold, though this is less common for this specific target. More relevant are palladium-catalyzed reactions for the synthesis of precursors or for the derivatization of the final compound.

The picolinamide moiety itself can act as a directing group in palladium-catalyzed C-H activation/functionalization reactions. google.comchemical-suppliers.eu This property is more pertinent to the derivatization of the scaffold rather than its initial synthesis but underscores the importance of palladium catalysis in the broader chemistry of these compounds.

Yield Optimization and Reaction Conditions

Optimization of the synthesis of this compound focuses on maximizing the yield and purity of the product while ensuring mild and efficient reaction conditions. Key parameters that can be adjusted include the choice of solvent, coupling agent, reaction temperature, and stoichiometry of the reactants.

For instance, the use of coupling agents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) can often lead to higher yields and shorter reaction times compared to the classic carbodiimide methods. scispace.com The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is also common to neutralize any acidic byproducts and drive the reaction to completion. google.com

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Typical Solvent | Temperature | General Yield Range |

| EDCI | HOBt | DCM, DMF | Room Temperature | 60-90% |

| HATU | DIPEA | DMF, Acetonitrile (B52724) | Room Temperature | 80-95% |

| CDI | None | THF, DCM | Room Temperature | 70-85% |

| BOP | DIPEA | DMF | Room Temperature | 85-95% |

Derivatization and Functionalization Strategies

The this compound scaffold possesses two key handles for chemical modification: the bromine atom on the pyridine (B92270) ring and the benzyl (B1604629) group. These sites allow for the introduction of a wide range of substituents to explore structure-activity relationships.

Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Studies

The bromine atom at the 5-position of the picolinamide ring is a versatile functional group for introducing molecular diversity. It is particularly amenable to palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed to introduce various aryl and heteroaryl groups by reacting this compound with a corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base. Similarly, Sonogashira coupling can be used to install alkyne moieties, and Buchwald-Hartwig amination can introduce a variety of amine substituents.

The benzyl group also offers opportunities for modification. The aromatic ring of the benzyl group can be substituted with various electron-donating or electron-withdrawing groups to probe their effect on biological activity. These substituted benzylamines can be used in the initial synthesis or potentially introduced later through functional group interconversions. Furthermore, the benzylic position itself can be a site for functionalization.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Position of Modification | Introduced Substituent |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 5-position of pyridine | Aryl, Heteroaryl |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) salt, Base | 5-position of pyridine | Alkynyl |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 5-position of pyridine | Amino |

| Stille Coupling | Organostannane, Pd catalyst | 5-position of pyridine | Alkyl, Aryl, Vinyl |

Modification of the Picolinamide Core

Beyond the bromine and benzyl groups, the picolinamide core itself can be modified. The amide nitrogen can, in some cases, be alkylated, though this can be challenging. The pyridine nitrogen can be oxidized to an N-oxide, which can alter the electronic properties of the ring and its interaction with biological targets.

Furthermore, the entire picolinamide core can be considered a template for the design of related scaffolds. For instance, the pyridine ring could be replaced with other heterocycles, or the carboxamide linker could be altered to explore different spatial arrangements of the key pharmacophoric elements. These more profound modifications would typically involve the synthesis of new building blocks rather than the direct derivatization of this compound.

Reactions at the Bromine Position

The bromine atom at the 5-position of the this compound scaffold is a versatile handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatives.

Palladium-catalyzed cross-coupling reactions are particularly prominent for functionalizing aryl bromides. uwindsor.ca While specific examples for this compound are not extensively detailed in the literature, the reactivity of the bromo-pyridine moiety is well-established. Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are expected to be applicable.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is highly effective for forming new carbon-carbon bonds.

Heck Coupling: The Heck reaction would enable the introduction of an alkene substituent at the 5-position by reacting this compound with an alkene under palladium catalysis.

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling, which utilizes a palladium catalyst and a copper(I) co-catalyst, would be the method of choice.

Buchwald-Hartwig Amination: This reaction would allow for the formation of a new carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst and a suitable base.

The general scheme for these transformations is presented below:

Table 1: Potential Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | C=C |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | C≡C |

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of the aforementioned reactions is fundamental for optimizing reaction conditions and predicting outcomes.

Proposed Reaction Mechanisms

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

In the context of a Suzuki-Miyaura coupling of this compound, the proposed mechanism would be:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid or boronate ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

For other cross-coupling reactions, the fundamental steps are similar, with the main difference being the nature of the coupling partner and the specifics of the transmetalation or equivalent step. For instance, in the Heck reaction, the mechanism involves migratory insertion of the alkene into the Pd-C bond followed by β-hydride elimination.

Role of Intermediates

The catalytic cycle is characterized by the formation of several key intermediates. uwindsor.ca The oxidative addition adduct, a square planar Pd(II) species, is the first key intermediate. Following this, the transmetalation step leads to a new Pd(II) intermediate where both coupling partners are bound to the metal center. The stability and reactivity of these intermediates can significantly influence the efficiency of the reaction. For example, the choice of ligand on the palladium catalyst can affect the rates of oxidative addition and reductive elimination. In some cases, intermediates have been isolated and characterized spectroscopically, providing strong evidence for the proposed catalytic cycles. uwindsor.ca

Isotope Labeling Studies and Kinetic Analysis

To gain deeper, evidence-based insight into the reaction mechanisms, isotope labeling studies and kinetic analysis are invaluable tools.

Isotope Labeling Studies: While specific isotope labeling studies for reactions of this compound are not reported, such experiments could be designed to probe the mechanism. For example, using a deuterated coupling partner in a cross-coupling reaction and analyzing the product for deuterium (B1214612) incorporation could provide information about the timing of bond-forming and bond-breaking steps. nih.gov The kinetic isotope effect (KIE), determined by comparing the reaction rates of isotopically labeled and unlabeled substrates, can help identify the rate-determining step of the reaction. A primary KIE greater than 1 suggests that the bond to the isotope is being broken in the rate-determining step. nih.gov

Kinetic Analysis: Kinetic studies, which measure the rate of reaction as a function of the concentration of reactants, catalysts, and other species, can provide detailed information about the reaction order and the composition of the transition state in the rate-determining step. rsc.orgrsc.orgnih.gov For a typical cross-coupling reaction, one might find that the reaction is first order in the aryl halide and the catalyst, and zero order in the coupling partner, which would suggest that oxidative addition is the rate-determining step. However, the observed kinetics can be complex and may vary depending on the specific reaction conditions and substrates. For related systems, kinetic analyses have been crucial in elucidating the roles of different catalyst and substrate concentrations. rsc.orgrsc.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-benzyl-5-bromoindolin-2-one |

| Benzyl bromide |

| 3-Amino-5-bromopicolinamide |

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Analogs of N-benzyl benzamide (B126) have been identified as potent inhibitors of cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases like Alzheimer's. arabjchem.orgunc.edu The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

Research has shown that N-benzyl benzamide derivatives can be highly selective and potent inhibitors of BChE, with some compounds demonstrating inhibitory concentrations (IC50) in the picomolar to nanomolar range. nih.govambeed.com For instance, certain N-benzyl benzamide compounds exhibited strong inhibitory effects on BChE, with IC50 values as low as 0.039 nM. arabjchem.org In contrast, other related structures, such as those incorporating an 8-methoxycoumarin (B1348513) backbone linked to an N-benzyl triazole group, have also shown significant BChE inhibition, with one derivative recording an IC50 value of 6.7 µM. nih.gov

While some analogs show dual inhibition, many are selective. One study found a compound with an N,N′-(1,4-phenylene)bis(3-methoxybenzamide) structure to be a highly effective AChE inhibitor with an IC50 of 0.056 µM, comparable to the standard drug donepezil. arabjchem.org The selectivity and potency are influenced by the specific substitutions on the aromatic rings of the benzamide scaffold. unc.edu

Table 1: Cholinesterase Inhibitory Activity of N-Benzyl Benzamide Analogs

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N-benzyl benzamide analog (IV) | BChE | 0.039 nM | arabjchem.org |

| N-benzyl benzamide analog (III) | BChE | 0.08 nM | arabjchem.org |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM | arabjchem.org |

| 8-methoxycoumarin-N-benzyl triazole (8r) | BChE | 6.7 µM | nih.gov |

| Benzamide derivative (I) | AChE | 1.57 µM | arabjchem.org |

Src Kinase Inhibition

Src kinase, a non-receptor tyrosine kinase, is a significant target in cancer therapy due to its role in controlling cell cycle progression, survival, and metastasis. researchgate.net Analogs featuring N-benzyl groups have been synthesized and evaluated for their potential to inhibit this enzyme.

One study reported on a series of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide (B32628) derivatives. researchgate.net Among these, the compound with a dimethylamino substitution on the benzylidene moiety showed the most activity against Src kinase, with an IC50 value of 3.55 µM. researchgate.net Another series of thiazolyl N-benzyl-substituted acetamide derivatives were developed to understand the structure-activity relationship based on the Src inhibitor KX2-391. The unsubstituted N-benzyl derivative in this series demonstrated inhibitory activity with a GI50 value of 1.34 µM in a specific cell line with constitutively active Src. researchgate.net

Table 2: Src Kinase Inhibitory Activity of N-Benzyl Analogs

| Compound Class/Derivative | Assay/Cell Line | IC50 / GI50 Value | Reference |

|---|---|---|---|

| N-(3-(4-dimethylaminobenzylidene)-2-oxoindolin-5-yl)acetamide (10) | Src Kinase | 3.55 µM | researchgate.net |

| N-(3-(4-methylbenzylidene)-2-oxoindolin-5-yl)acetamide (12) | Src Kinase | 6.39 µM | researchgate.net |

| N-(3-(4-hydroxybenzylidene)-2-oxoindolin-5-yl)acetamide (13) | Src Kinase | 7.29 µM | researchgate.net |

VEGFR-2 Inhibitory Activity

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and progression. nih.govgoogle.com Inhibiting VEGFR-2 is a primary strategy in the development of anti-cancer drugs. nih.gov

Picolinamide and benzamide derivatives have been explored as scaffolds for VEGFR-2 inhibitors. arabjchem.orgnih.gov A study on isatin-based sulfonamides identified an N-benzyl derivative (compound 5) as a potent VEGFR-2 inhibitor with an IC50 value of 23.10 nM. nih.gov Research into picolinamide derivatives bearing dithiocarbamate (B8719985) and (thio)urea moieties also yielded potent VEGFR-2 inhibitors, with one compound demonstrating an IC50 of 27 nM. nih.gov These findings highlight the potential of incorporating the N-benzyl-picolinamide framework in the design of novel anti-angiogenic agents.

Table 3: VEGFR-2 Inhibitory Activity of N-Benzyl and Picolinamide Analogs

| Compound Class/Derivative | IC50 Value | Reference |

|---|---|---|

| N-benzyl isatin-based sulfonamide (5) | 23.10 nM | nih.gov |

| Picolinamide-(thio)urea derivative (9a) | 27 nM | nih.gov |

| Picolinamide-dithiocarbamate derivative (7h) | 87 nM | nih.gov |

Beta-Secretase (BACE1) Activity Modulation

Beta-secretase 1 (BACE1) is an aspartic protease that plays a rate-limiting role in the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. Therefore, inhibiting BACE1 is a major therapeutic strategy for treating the disease. arabjchem.orgnih.gov

Studies have investigated aromatic amide compounds, including benzamide derivatives, as dual inhibitors of both AChE and BACE1. arabjchem.org In one such study, a compound identified as N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be the most active against the BACE1 enzyme among the tested derivatives, with an IC50 value of 9.01 µM. arabjchem.org This demonstrates that the benzamide scaffold, a core feature of this compound analogs, is a viable starting point for developing BACE1 inhibitors.

Table 4: BACE1 Inhibitory Activity of Benzamide Analogs

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 µM | arabjchem.org |

CDK9 Inhibition

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and is considered a promising target for cancer therapy, especially in malignancies driven by transcriptional dysregulation. Pyridine derivatives, the chemical class to which picolinamides belong, are known to act as CDK inhibitors. arabjchem.org

While direct studies on this compound are limited, research on related structures provides insight. A study on imadazopyrazines, which also contain a nitrogen-based heterocyclic ring, identified derivatives with CDK9 inhibitory activity. Notably, the N-Benzyl-2-(furan-3-yl) imidazo[1,2-a]pyrazin-3-amine (B173388) derivative (1c) was synthesized, and other analogs in the series showed potent inhibition, with compound 1d displaying an IC50 of 0.18 µM. This suggests that the broader class of N-benzyl substituted nitrogen heterocycles is a promising area for the discovery of novel CDK9 inhibitors.

Table 5: CDK9 Inhibitory Activity of Related Heterocyclic Analogs

| Compound Class/Derivative | IC50 Value | Reference |

|---|---|---|

| Imadazopyrazine derivative (1d) | 0.18 µM | |

| Imadazopyrazine derivative (1a) | 0.27 µM |

Antimicrobial Activities

Antitubercular Agents against Mycobacterium tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. Benzamide-containing compounds have been identified as a promising class of anti-TB agents.

A significant breakthrough came from the optimization of PBTZ169, a known antitubercular agent. By opening the thiazinone ring of PBTZ169, researchers designed and synthesized a series of N-benzyl 3,5-dinitrobenzamides. Several of these compounds demonstrated excellent in vitro activity against the drug-susceptible H37Rv strain of Mtb, as well as clinically isolated MDR strains. Specifically, compounds designated D5, D6, D7, and D12 showed a minimum inhibitory concentration (MIC) of 0.0625 µg/mL against the H37Rv strain. This line of research confirms that the N-benzyl benzamide scaffold is a potent pharmacophore for developing new drugs to combat tuberculosis.

Table 6: Antitubercular Activity of N-Benzyl 3,5-Dinitrobenzamide Analogs

| Compound | Target Strain | MIC Value | Reference |

|---|---|---|---|

| D5 | M. tuberculosis H37Rv | 0.0625 µg/mL | |

| D6 | M. tuberculosis H37Rv | 0.0625 µg/mL | |

| D7 | M. tuberculosis H37Rv | 0.0625 µg/mL | |

| D12 | M. tuberculosis H37Rv | 0.0625 µg/mL | |

| D1 (precursor) | M. tuberculosis H37Rv | 0.0625 µg/mL |

Trypanocidal Activity (e.g., against Trypanosoma brucei)

Analogs of this compound have been investigated for their potential to combat trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma. mdpi.com Research into related chemical structures, such as N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, has yielded compounds with potent activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness. nih.gov

A phenotypic screening of a chemical library identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for developing new trypanocidal drugs. nih.gov Subsequent medicinal chemistry efforts led to the synthesis of 82 analogs, culminating in the discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides with significant in vitro potency. nih.gov One of the most effective compounds from this series demonstrated an in vitro half-maximal effective concentration (EC₅₀) of 0.001 μM against T. brucei. nih.gov This compound also showed favorable drug-like properties in various in vitro assays and, when administered orally to mice in an acute infection model, it cured two out of three animals. nih.gov

Further studies have explored other classes of compounds. For instance, novel 5-nitro-2-furancarboxylamides have shown trypanocidal activity approximately 1000 times more potent than the existing drug nifurtimox (B1683997) when tested in vitro against T. brucei. core.ac.uk These compounds also exhibited low cytotoxicity in human cell lines. core.ac.uk Interestingly, the most potent of these analogs displayed limited cross-resistance with nifurtimox, suggesting it may act through a different biochemical pathway. core.ac.uk

Other research has focused on peptidyl vinyl ester derivatives and 1-phenethyl-4-aminopiperidine derivatives, some of which have shown low micromolar activity against T. brucei. mdpi.comnih.gov The table below summarizes the in vitro activity of selected compound classes against Trypanosoma brucei.

| Compound Class | Key Findings | Reference |

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Potent in vitro activity (EC₅₀ = 0.001 μM) and in vivo efficacy in a mouse model. | nih.gov |

| 5-Nitro-2-furancarboxylamides | ~1000-fold more potent than nifurtimox in vitro, with low cytotoxicity and limited cross-resistance. | core.ac.uk |

| Peptidyl vinyl ester derivatives | Two compounds showed trypanocidal activity in the low micromolar range without cytotoxicity to human cells. | nih.gov |

| 1-Phenethyl-4-aminopiperidine derivatives | Identified as having activity against T. brucei. | mdpi.com |

Neuroprotective and Neurological Applications

Picolinamide derivatives have been a subject of interest in the search for new antiepileptic drugs (AEDs). nih.govuj.edu.pl Research has shown that certain analogs possess anticonvulsant properties. For example, a previously identified potent anticonvulsant, Pic-BZA, had a short duration of action. nih.gov This led to the synthesis of fourteen new analogs to find compounds with longer-lasting effects. nih.gov Among these, picolinic acid 2-fluorobenzylamide emerged as the most effective. nih.gov

Another line of research has focused on hybrid molecules. One such compound, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), has demonstrated broad-spectrum anticonvulsant activity in various animal models of acute seizures, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (s.c. PTZ) test, and the 6-Hz test. nih.gov These findings suggest its potential as a candidate for treating different types of human epilepsy. nih.gov Furthermore, isobolographic analysis revealed that a combination of AS-1 and valproic acid exhibited a synergistic interaction against PTZ-induced seizures in mice. nih.gov

The search for new anticonvulsants has also explored (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides. mdpi.com In this series, phenylethylamide derivatives displayed the most potent activity in the MES and/or 6 Hz seizure tests. mdpi.com One compound, in particular, demonstrated a median effective dose (ED₅₀) of 45.6 mg/kg in the MES test and 39.5 mg/kg in the 6 Hz test, with a favorable safety profile. mdpi.com The proposed mechanism of action for this compound involves the inhibition of L-type calcium channels (Caᵥ1.2). mdpi.com

The table below summarizes the anticonvulsant activity of selected picolinamide analogs and related compounds.

| Compound/Analog | Seizure Model(s) | Key Findings | Reference(s) |

| Picolinic acid 2-fluorobenzylamide | Anticonvulsant Screening Project (ASP) | Identified as the most effective in a series of fourteen analogs. | nih.gov |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | MES, s.c. PTZ, 6-Hz, PTZ-kindling | Broad-spectrum anticonvulsant activity; synergistic with valproic acid. | nih.gov |

| (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivative | MES, 6 Hz | ED₅₀ of 45.6 mg/kg (MES) and 39.5 mg/kg (6 Hz); acts on L-type calcium channels. | mdpi.com |

Oxidative stress is a key factor in the pathology of neurodegenerative diseases. nih.govmdpi.com Research has explored the neuroprotective potential of various compounds, including those with structures related to picolinamides, in models of oxidative damage. nih.govnih.gov

Studies on pyrrole-based compounds have shown that some derivatives exhibit significant neuroprotective and antioxidant effects in vitro. nih.gov These compounds were tested in models using SH-SY5Y neuroblastoma cells and rat brain fractions, where they demonstrated protective effects against oxidative stress induced by hydrogen peroxide and other toxins. nih.gov Several of these compounds showed low toxicity and strong protective effects at micromolar concentrations. nih.gov

Psammaplins, a class of bromotyrosine alkaloids from marine sponges, have also been investigated for their neuroprotective properties. nih.govacs.org In SH-SY5Y cells subjected to oxidative stress, psammaplins improved cell survival, restored glutathione (B108866) levels, and reduced reactive oxygen species (ROS). nih.govacs.org These effects were mediated, at least in part, by the activation of peroxisome proliferator-activated receptor γ (PPARγ) and the enhanced expression of antioxidant enzymes. nih.govacs.org

The table below highlights the neuroprotective effects of selected compounds in oxidative damage models.

| Compound Class | In Vitro Model | Key Neuroprotective Effects | Proposed Mechanism | Reference(s) |

| Pyrrole-based compounds | SH-SY5Y cells, rat brain fractions | Protection against H₂O₂-induced stress and other toxins. | Antioxidant activity. | nih.gov |

| Psammaplins | SH-SY5Y cells | Improved cell survival, restored glutathione, reduced ROS. | PPARγ activation, enhanced antioxidant enzyme expression. | nih.govacs.org |

The serotonin (B10506) (5-HT) system, particularly the 5-HT₂ₐ and 5-HT₂C receptors, is a significant target for therapeutic intervention in various neurological and psychiatric disorders. mdpi.comnih.gov Picolinamide and its analogs have been studied for their ability to modulate these receptors.

Research into N-benzyl phenethylamines has revealed their high affinity and potency as agonists at the 5-HT₂ₐ receptor. nih.gov Virtual docking studies suggest that the N-benzyl group of these compounds interacts with specific amino acid residues, such as Phe339, within the receptor. nih.gov This interaction is crucial for their high affinity and functional activity. nih.gov

Similarly, a series of N-benzylated-5-methoxytryptamine analogs have been shown to have high affinity for the 5-HT₂ receptor family, with many being potent partial agonists. nih.gov The substitution pattern on the benzyl group was found to significantly influence both affinity and functional activity at these receptors. nih.gov

In the realm of allosteric modulation, picolinamide derivatives have been explored as potential negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor 5 (mGlu₅), which can indirectly influence serotonergic signaling. nih.govacs.org One such compound, a 6-methyl-picolinamide analog, demonstrated improved potency as an mGlu₅ NAM. acs.org

The table below summarizes the activity of picolinamide-related structures on serotonin receptors.

| Compound Class | Serotonin Receptor(s) | Type of Modulation | Key Findings | Reference(s) |

| N-Benzyl phenethylamines | 5-HT₂ₐ | Agonist | High affinity and potency; interaction with Phe339 is critical. | nih.gov |

| N-Benzylated-5-methoxytryptamines | 5-HT₂ family | Partial Agonist | Benzyl substitution pattern influences affinity and function. | nih.gov |

| 6-Methyl-picolinamide analogs | mGlu₅ (indirectly affects 5-HT) | Negative Allosteric Modulator | Improved potency as mGlu₅ NAMs. | acs.org |

Immunomodulatory Effects (e.g., PD-1/PD-L1 Pathway Inhibition)

The programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway is a critical immune checkpoint that cancer cells can exploit to evade the immune system. uj.edu.plnih.gov Small-molecule inhibitors targeting this pathway are of great interest as an alternative or complement to antibody-based immunotherapies. uj.edu.plnih.gov Picolinamide-based scaffolds have emerged as a promising foundation for the development of such inhibitors. nih.govresearchgate.net

Research by Incyte Corporation has led to the development of PD-1/PD-L1 inhibitors based on a picolinamide-biphenyl scaffold. nih.govresearchgate.net These molecules are designed to disrupt the interaction between PD-1 and PD-L1, thereby restoring the immune system's ability to recognize and attack cancer cells. uj.edu.pl Further optimization of these structures has involved the investigation of N-methyl-2-pyridone-6-carboxamide derivatives. nih.gov

The general approach involves linking a picolinamide moiety to a biphenyl (B1667301) group, which serves as a core structure for interacting with the PD-L1 protein. nih.gov The development of these small-molecule inhibitors offers several potential advantages over monoclonal antibodies, including better pharmacokinetic profiles and the possibility of oral administration. uj.edu.pl

The table below provides an overview of the development of picolinamide-based PD-1/PD-L1 inhibitors.

| Scaffold | Target | Key Features | Reference(s) |

| Picolinamide-biphenyl | PD-1/PD-L1 interaction | Small-molecule inhibitors designed to disrupt the PD-1/PD-L1 pathway. | nih.govresearchgate.net |

| N-methyl-2-pyridone-6-carboxamide | PD-1/PD-L1 interaction | Optimization of the picolinamide-biphenyl scaffold. | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of N-Benzyl Substitution on Biological Activity

The N-benzyl group is a significant feature of the N-Benzyl-5-bromopicolinamide structure. While early studies on some classes of compounds suggested that N-alkylation with simple groups like methyl or ethyl led to diminished activity, the introduction of an N-benzyl group can dramatically alter a molecule's properties. nih.gov Specifically, N-benzyl substitution has been shown to significantly increase binding affinity and functional activity at certain receptors in other chemical classes, such as phenethylamines. nih.gov

The influence of the N-benzyl substituent can be attributed to several factors:

Hydrophobic and π-Stacking Interactions: The aromatic phenyl ring of the benzyl (B1604629) group can engage in hydrophobic or π-π stacking interactions with complementary pockets in a biological target, potentially strengthening the binding affinity.

Steric Bulk: The size and conformation of the benzyl group can influence the molecule's orientation within a binding site, which can either be beneficial or detrimental to activity. It can provide a better fit for a large hydrophobic pocket.

Conformational Rigidity: The presence of the benzyl group can restrict the rotational freedom around the amide bond, influencing the molecule's preferred conformation and potentially locking it into a more bioactive shape.

In studies of other molecular scaffolds, such as thieno[2,3-d]pyrimidines, the attachment of a benzylcarboxamide fragment was found to be beneficial for antimicrobial activity. researchgate.net The activity varied based on substituents on the benzyl ring, with unsubstituted or small para-substituted groups showing higher activity against certain bacterial strains. researchgate.net This suggests that for this compound, modifications to the benzyl ring could be a key area for optimization.

Table 1: Impact of N-Substitution on Receptor Affinity in an Analogous Phenethylamine Series

| Compound Series | N-Substituent | Relative Binding Affinity | Reference |

|---|---|---|---|

| Phenethylamine | -H (Unsubstituted) | Baseline | nih.gov |

| Phenethylamine | -CH₃ (Methyl) | Diminished | nih.gov |

| Phenethylamine | -CH₂CH₃ (Ethyl) | Significantly Diminished | nih.gov |

| Phenethylamine | -CH₂Ph (Benzyl) | Dramatically Improved | nih.gov |

Role of Picolinamide (B142947) Scaffold Modifications

The picolinamide scaffold, a pyridine (B92270) ring with a carboxamide group at the 2-position, is considered a "privileged structure" in medicinal chemistry. mdpi.com Privileged scaffolds are molecular frameworks that can bind to a range of different biological targets, making them valuable starting points for drug discovery. mdpi.commdpi.com The picolinamide moiety itself has several important features:

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. These features allow for multiple points of interaction with a biological target.

Rigidity and Planarity: The aromatic pyridine ring provides a rigid, planar structure that helps to pre-organize the attached functional groups (the amide and the bromine atom) in a defined spatial arrangement, which can reduce the entropic penalty of binding.

Modulation of Properties: The scaffold serves as a versatile platform for chemical modification. Changes to the pyridine ring or the amide linker can fine-tune the molecule's electronic, steric, and pharmacokinetic properties. mdpi.com

In comparative studies of different amide derivatives, picolinamide-based compounds have demonstrated stronger bioactivity than analogous benzamide (B126) derivatives, highlighting the importance of the pyridine nitrogen. researchgate.net

Impact of Bromine Atom Position and Substituents

The presence and position of a halogen atom on an aromatic scaffold can significantly impact a molecule's activity and properties. In this compound, the bromine atom is at the 5-position of the pyridine ring.

Electronic Effects: Bromine is an electron-withdrawing group, which decreases the electron density of the pyridine ring. This can influence the pKa of the pyridine nitrogen and the hydrogen-bonding capabilities of the entire scaffold.

Lipophilicity: The bromine atom increases the molecule's lipophilicity (fat-solubility), which can affect its ability to cross cell membranes and its pharmacokinetic profile.

Steric and Halogen Bonding: The size of the bromine atom can create specific steric interactions within a binding pocket. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, which can be a crucial interaction for target binding.

The specific position of the halogen is critical. Studies on other heterocyclic systems have shown that moving a substituent can drastically alter the biological activity. For this compound, the 5-position places the bromine atom para to the ring nitrogen and meta to the carboxamide group, a specific electronic and spatial arrangement that would be critical to its interaction with a target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. creative-biolabs.com For a series of compounds related to this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. nih.gov

A typical QSAR study involves:

Data Set Compilation: A series of picolinamide analogs would be synthesized, varying the substituents on the benzyl and pyridine rings. Their biological activity would be measured experimentally.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be 1D (e.g., molecular weight, logP), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, interaction fields). creative-biolabs.comnih.gov

Model Generation: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors (predictor variables) to the biological activity (response variable). nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

While a specific QSAR model for this compound is not publicly available, studies on other brominated compounds like brominated flame retardants have successfully used QSAR to predict biological activities, demonstrating the utility of this approach. nih.govflemingcollege.ca Such models can provide valuable insights into which properties (e.g., lipophilicity, electronic character, shape) are most important for the desired biological effect.

Conformational Analysis and Bioactive Conformations

The rotation around these bonds gives rise to different conformers (or rotamers), such as staggered, eclipsed, gauche, and anti conformations. youtube.comcutm.ac.in These conformers exist at different potential energy levels, with more stable, lower-energy conformations being more populated. unacademy.com The relative energy of these conformers is influenced by steric hindrance and torsional strain. cutm.ac.in For example, a conformation where the bulky benzyl group and the picolinamide ring are eclipsed would be high in energy and thus unfavorable. youtube.com

The concept of a "bioactive conformation" refers to the specific 3D shape that the molecule adopts when it binds to its biological target. This may not necessarily be the lowest-energy conformation in solution. Understanding the conformational landscape of this compound is crucial for rational drug design, as it helps to identify the key spatial relationships between its functional groups that are required for activity. Molecular modeling techniques are often used to explore these conformations and predict the likely bioactive pose.

Table 2: Key Rotatable Bonds and Potential Conformations

| Bond | Description | Key Conformations | Significance |

|---|---|---|---|

| Pyridine-C(O) | Connects ring to amide | Syn-periplanar, Anti-periplanar | Determines orientation of amide relative to the pyridine nitrogen. |

| C(O)-NH | Amide bond | Typically has high rotational barrier, prefers planar (trans) | Maintains planarity of the amide group, crucial for H-bonding. |

| N-CH₂ | Connects amide to benzyl group | Gauche, Anti | Orients the benzyl group in space relative to the picolinamide core. |

| CH₂-Phenyl | Connects methylene (B1212753) to phenyl ring | Staggered, Eclipsed | Determines the rotational position of the phenyl ring. |

Computational Chemistry and Molecular Modeling

Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking studies are pivotal for identifying potential biological targets for a ligand like N-Benzyl-5-bromopicolinamide and elucidating its binding mode at the active site of a protein.

While specific docking studies exclusively targeting this compound are not extensively documented in publicly available literature, research on structurally related compounds provides a framework for potential applications. For instance, derivatives of N-benzyl-5-bromoindolin-2-one have been investigated as anticancer agents, with docking studies revealing their binding modes within the VEGFR-2 active site. researchgate.netmdpi.comnottingham.ac.uk These studies highlight the importance of the benzyl (B1604629) and bromo-substituted aromatic moieties in establishing key interactions with amino acid residues. It is plausible that this compound could be similarly modeled to explore its affinity for various enzymatic targets, where the picolinamide (B142947) core, the benzyl group, and the bromine atom would each contribute to the binding affinity and specificity.

The general procedure for such a study would involve:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A protein target is chosen based on therapeutic relevance, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined active site of the receptor, and various conformations are sampled to find the most favorable binding pose, which is scored based on a force field.

The results of such a docking study would provide a binding energy value, indicating the affinity of this compound for the target, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective of molecular interactions over time, providing insights that are not accessible through static docking studies. nih.govmiami.edudntb.gov.ua An MD simulation would allow for the assessment of the stability of the this compound-protein complex, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction.

A typical MD simulation protocol for the this compound-protein complex would involve:

System Setup: The docked complex is placed in a simulation box filled with a chosen water model, and ions are added to neutralize the system and mimic physiological salt concentrations.

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps under controlled temperature and pressure to allow the system to relax to a stable state.

Production Run: The main simulation is run for a specific duration (nanoseconds to microseconds), during which the trajectories of all atoms are saved at regular intervals.

Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of the binding affinity.

While specific MD simulations for this compound were not found, studies on similar heterocyclic compounds demonstrate the power of this technique in validating docking results and providing a deeper understanding of the binding dynamics. mdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to calculate various molecular properties of compounds like this compound with high accuracy. nih.gov

Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a quantitative measure of the chemical reactivity and stability of a molecule. physchemres.orgresearchgate.netnih.govmdpi.com Key global reactivity descriptors include:

HOMO and LUMO Energies (EHOMO and ELUMO): The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

Energy Gap (ΔE): The difference between ELUMO and EHOMO, which is an indicator of chemical stability. A larger energy gap implies higher stability and lower reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

The following table presents hypothetical DFT-calculated global reactivity descriptors for this compound, based on typical values for similar organic molecules.

| Descriptor | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

Note: These values are illustrative and would require specific DFT calculations for this compound for precise figures.

DFT calculations can also be used to determine a range of electronic properties that provide a detailed picture of the charge distribution and reactivity at the molecular scale.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms of the picolinamide group are expected to be regions of negative potential, while the hydrogen atoms of the amide and benzyl groups would be regions of positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution on individual atoms (Mulliken atomic charges), hybridization, and intramolecular charge transfer interactions. This analysis can reveal the nature of the chemical bonds and the extent of electron delocalization within the molecule.

Frontier Molecular Orbitals (FMOs): The distribution of the HOMO and LUMO orbitals indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. In this compound, the HOMO is likely to be localized on the electron-rich aromatic rings, while the LUMO may be distributed over the picolinamide core.

The following table summarizes the expected electronic properties of this compound.

| Property | Description |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of charge. |

| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. |

| Mulliken Atomic Charges | The partial charges on each atom, indicating the local electron density. |

| MEP Surface | Color-coded surface showing regions of negative (red), positive (blue), and neutral (green) electrostatic potential. |

Mechanistic Insights from Computational Studies

Computational studies can provide valuable mechanistic insights into the chemical reactions and biological interactions of this compound. For instance, DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies, thereby elucidating the mechanism of a chemical synthesis or a metabolic transformation.

In a biological context, computational methods can shed light on the mechanism of action. For example, if this compound is found to be an enzyme inhibitor, a combination of docking and MD simulations can reveal the specific interactions that lead to inhibition. Quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to model enzymatic reactions in the presence of the inhibitor, providing a detailed understanding of how it interferes with the catalytic process.

Studies on related picolinamide derivatives have shown their potential as ligands in catalysis, where computational methods have been used to understand the role of substituents in modulating the redox properties of the metal center. nih.gov Similarly, computational approaches could be used to explore the potential of this compound in various applications by providing a detailed understanding of its reactivity and interaction mechanisms at the atomic level.

Preclinical Development and Drug Discovery Aspects

Lead Identification and Optimization

The discovery of a lead compound is the initial step in the drug development pipeline. A lead compound is a chemical entity that exhibits a desired biological activity and serves as a starting point for modification to improve potency, selectivity, and pharmacokinetic properties. For picolinamide (B142947) derivatives, this process often begins with high-throughput screening of large compound libraries to identify initial "hits" against a specific biological target.

Once a hit like a picolinamide scaffold is identified, the process of lead optimization begins. This iterative process involves the synthesis and testing of numerous analogs to enhance the compound's desirable properties. In the case of N-Benzyl-5-bromopicolinamide, medicinal chemists would systematically modify the structure to understand the structure-activity relationship (SAR). For instance, the synthesis and optimization of a series of 6-substituted picolinamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) led to the discovery of a potent and selective inhibitor with oral availability. nih.gov This demonstrates a typical optimization path where modifications to the picolinamide ring and its substituents are explored to improve efficacy and pharmacokinetic parameters. nih.gov

Similarly, the chemical derivatization of picolinamide and benzamide (B126) chemotypes has been explored to establish structure-activity relationships for their antifungal properties. nih.gov This process involves coupling different carboxylic acids and amines to generate a collection of related compounds for testing. nih.gov For this compound, the benzyl (B1604629) group and the bromo-substituent on the picolinamide ring would have been identified through such optimization studies as being crucial for its biological activity.

In Vitro and In Vivo Efficacy Validation

Following the identification of a promising lead compound, its biological efficacy must be rigorously validated through a series of in vitro and in vivo studies.

In Vitro Efficacy: Initial efficacy testing is conducted in vitro, which means "in glass," referring to studies performed in a controlled environment outside of a living organism, such as in test tubes or petri dishes. These assays are designed to demonstrate the compound's activity at the molecular, cellular, or tissue level.

For a compound like this compound, in vitro studies would likely involve:

Enzyme Inhibition Assays: If the target is an enzyme, assays would be conducted to determine the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50).

Cell-Based Assays: The compound's effect on cultured cells would be evaluated. For example, in the context of anticancer research, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were evaluated for their ability to inhibit the proliferation of various human cancer cell lines, such as HepG2 and HCT116. mdpi.com Similarly, the anti-proliferative activity of N-benzyl-5-bromoindolin-2-one derivatives, which share structural motifs with this compound, was assessed against A-549 lung cancer and MCF-7 breast cancer cell lines. mdpi.comnih.gov

Antifungal/Antibacterial Assays: Given that picolinamide derivatives have shown antifungal properties, this compound would likely be tested against various fungal or bacterial strains to determine its minimum inhibitory concentration (MIC). nih.govnih.gov For instance, the alkaloid bromoageliferin, which also contains a bromine atom, displayed significant antibacterial activity against Pseudomonas aeruginosa in in vitro assays. mdpi.com

In Vivo Efficacy: Promising results from in vitro studies warrant further investigation in living organisms, or in vivo. These studies are crucial for understanding how the compound behaves in a complex biological system and for providing a preliminary assessment of its therapeutic potential in a disease model.

For this compound, in vivo efficacy validation might include:

Animal Models of Disease: The compound would be administered to animal models that mimic a human disease. For example, a potent 11β-HSD1 inhibitor from a picolinamide series demonstrated excellent activity in a mouse pharmacodynamic model and was shown to reduce blood glucose and improve lipid profiles in obese mice. nih.gov In another example, a promising 4-(4-formamidophenylamino)-N-methylpicolinamide derivative significantly inhibited colon cancer growth in mice. mdpi.com

Pharmacodynamic Studies: These studies would assess the biochemical and physiological effects of the compound on the body and the mechanism of action.

The following table summarizes the types of efficacy validation studies that would be relevant for this compound:

| Validation Stage | Type of Study | Examples of Endpoints Measured |

| In Vitro | Enzyme Inhibition | IC50 (half maximal inhibitory concentration) |

| Cell Proliferation | GI50 (half maximal growth inhibition) | |

| Antimicrobial Activity | MIC (minimum inhibitory concentration) | |

| In Vivo | Animal Models | Tumor growth inhibition, reduction in blood glucose, survival rate |

| Pharmacodynamics | Target engagement, biomarker modulation |

Pharmacokinetic Studies (e.g., metabolic stability)

Pharmacokinetics is the study of how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). A crucial aspect of preclinical pharmacokinetic evaluation is determining the metabolic stability of a compound. nih.gov Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver. researchgate.net

A compound with low metabolic stability is rapidly cleared from the body, which can result in a short duration of action and poor bioavailability, necessitating more frequent dosing. researchgate.netresearchgate.net Conversely, a compound that is too metabolically stable may accumulate in the body, potentially leading to toxicity. Therefore, optimizing metabolic stability is a key goal in drug discovery. nih.gov

For this compound, metabolic stability would be assessed using various in vitro systems, such as:

Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Hepatocytes: These are whole liver cells that provide a more complete picture of hepatic metabolism.

S9 Fractions: This is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes.

A study on the metabolic stability of nicotinic and picolinic acid derivatives found that picolinic acid derivatives are generally more susceptible to metabolism in the liver and kidneys than nicotinic acid derivatives. science24.com The study calculated the energy of the amide bond for several compounds, including N-benzylpyridinecarboxoamide, and found a correlation with experimental stability data for some of the compounds. science24.com This suggests that the amide bond in this compound could be a site of metabolic breakdown.

The results from these in vitro studies are typically reported as the rate of disappearance of the compound over time and can be used to calculate the intrinsic clearance, which is a measure of the metabolic activity of the liver for a particular compound. researchgate.net

Blood-Brain Barrier (BBB) Permeability Assessment

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For drugs targeting the CNS, the ability to cross the BBB is essential for efficacy. Conversely, for drugs intended for peripheral targets, BBB penetration is undesirable as it can lead to CNS side effects.

The permeability of a compound across the BBB can be assessed using various methods, including in vitro models, in vivo studies in animals, and in silico computational models. Quantitative Structure-Activity Relationship (QSAR) models are a common in silico approach used to predict BBB permeability based on the physicochemical properties of a molecule. nih.govmdpi.comosti.govresearchgate.netresearchgate.net

Several molecular descriptors are known to influence BBB permeability, including:

Lipophilicity (logP): A measure of a compound's ability to dissolve in fats, oils, and lipids. Generally, a moderate degree of lipophilicity is required for passive diffusion across the BBB.

Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily.

Polar Surface Area (PSA): A measure of the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. Lower PSA is generally associated with better BBB permeability.

Number of Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds are favorable for crossing the BBB.

A QSAR model for predicting BBB permeability might take the following general form:

logBB = c0 + c1logP + c2MW + c3*PSA + ...

where logBB is the logarithm of the ratio of the drug concentration in the brain to that in the blood, and c0, c1, c2, etc., are coefficients determined from a training set of compounds with known BBB permeability. mdpi.com

For this compound, its potential to cross the BBB would be an important consideration in its development, depending on its intended therapeutic target. Based on its structure, a preliminary assessment of its BBB permeability could be made using computational models before being confirmed with experimental methods.

Assessment of Druggability

Druggability refers to the likelihood of being able to modulate the activity of a biological target with a small molecule drug. A target is considered "druggable" if it possesses a binding site that can be occupied by a drug-like molecule, leading to a biological response. The assessment of druggability is a critical step in target validation and drug discovery.

The druggability of a target can be evaluated using a combination of computational and experimental methods. Computational approaches often involve analyzing the three-dimensional structure of the target protein to identify potential binding pockets and assess their size, shape, and chemical properties. Experimental methods, such as nuclear magnetic resonance (NMR)-based screening, can be used to identify small molecule fragments that bind to the target, providing evidence of its druggability. umich.edu

For the picolinamide class of compounds, a potential target has been identified in fungi. Chemogenomic profiling and biochemical assays have shown that benzamide and picolinamide scaffolds target Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae. nih.gov The identification of a specific binding pocket for these compounds within Sec14p, confirmed by X-ray co-crystal structures, demonstrates that Sec14p is a druggable target. nih.govnih.gov This finding opens avenues for the rational design and optimization of picolinamide-based antifungal agents.

The assessment of druggability for the intended target of this compound would be a key determinant of its potential for successful development as a therapeutic agent. If the target is a novel protein with no known binders, significant effort would be required to validate its druggability before committing to a full-scale drug discovery program.

Advanced Analytical and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of N-Benzyl-5-bromopicolinamide. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

While specific experimental spectra for this compound are not widely published, data from its close regioisomer, N-Benzyl-6-bromopicolinamide, offers significant insight into the expected spectral characteristics. The primary difference would be in the coupling patterns and chemical shifts of the pyridine (B92270) ring protons.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the benzyl (B1604629) group and the picolinamide (B142947) moiety. The benzylic methylene (B1212753) protons (CH₂) typically appear as a doublet due to coupling with the adjacent NH proton. The phenyl ring protons usually present as a multiplet in the aromatic region. The three protons on the brominated pyridine ring would exhibit characteristic splitting patterns (doublet, doublet of doublets) based on their coupling constants.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the amide, the benzylic methylene carbon, and the distinct carbons of both the phenyl and the bromopyridine rings. The carbon atom attached to the bromine would show a characteristic chemical shift.

Based on the data for the closely related N-Benzyl-6-bromopicolinamide, the following table outlines the anticipated ¹H and ¹³C NMR chemical shifts for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent. rsc.org

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridine-H3 | ~8.2 | ~141 |

| Pyridine-H4 | ~7.7 | ~140 |

| Pyridine-H6 | ~8.1 | ~151 |

| Pyridine-C2 | - | ~150 |

| Pyridine-C5 (C-Br) | - | ~119 |

| C=O | - | ~163 |

| NH | ~8.1 (broad singlet) | - |

| CH₂ | ~4.7 (doublet) | ~44 |

| Benzyl-C1' (ipso) | - | ~138 |

| Benzyl-H2'/H6' | ~7.4 | ~129 |

| Benzyl-H3'/H5' | ~7.4 | ~128 |

| Benzyl-H4' | ~7.3 | ~128 |

Note: The chemical shifts are estimations and may vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable.

With a molecular formula of C₁₃H₁₁BrN₂O, the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, confirming the elemental composition with high accuracy. calpaclab.com The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁵⁰·⁵⁴% ⁷⁹Br and ⁴⁹·⁴⁶% ⁸¹Br), which results in two major peaks (M and M+2) of nearly equal intensity.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. LC-MS is instrumental in analyzing reaction mixtures and assessing the purity of this compound. In tandem MS (MS/MS) experiments, the protonated molecule [M+H]⁺ can be fragmented to yield structural information. Expected fragmentation pathways would include the cleavage of the amide bond and the loss of the benzyl group (C₇H₇), which would be observed as a prominent fragment ion. researchgate.net

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁BrN₂O |

| Molecular Weight | 291.14 g/mol |

| Exact Mass (HRMS) [M+H]⁺ | 291.0131 (for ⁷⁹Br) / 293.0110 (for ⁸¹Br) |

| Key Isotopic Feature | Presence of M and M+2 peaks in ~1:1 ratio |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformational details.

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, should a suitable single crystal be grown, this technique would yield a wealth of structural information. The analysis would reveal the planarity of the picolinamide ring, the orientation of the benzyl group relative to the amide plane, and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. core.ac.uk For comparison, the crystal structure of the related compound 5-bromopicolinic acid has been determined, providing insights into the packing and hydrogen bonding networks in similar brominated pyridine derivatives. nih.gov

Interactive Data Table: Potential X-ray Crystallography Parameters

| Crystallographic Data | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths and Angles | Precise geometric details of the molecule |

| Intermolecular Interactions | Hydrogen bonds, π-stacking, etc. |

Note: These are examples of data that would be obtained from an X-ray crystallographic analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. It is essential for assessing the purity of synthesized batches and for monitoring the progress of chemical reactions.

A typical analytical method for a compound like this compound would involve reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (e.g., a C18-bonded silica (B1680970) column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the aromatic rings in this compound absorb ultraviolet light. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of HPLC conditions.

Interactive Data Table: Typical HPLC Method Parameters

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Additive | 0.1% Formic Acid or Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength such as 254 nm |

| Retention Time | Dependent on exact conditions, but would be a single, sharp peak for a pure sample |

Future Directions and Research Gaps

Exploration of Novel Targets and Mechanisms

The core structure of N-Benzyl-5-bromopicolinamide, a substituted picolinamide (B142947), belongs to a class of compounds that has shown diverse biological activities. Future research should prioritize the identification of its specific molecular targets and elucidation of its mechanism of action. Picolinamide and benzamide (B126) derivatives have been identified as having antifungal properties by targeting the lipid-transfer protein Sec14. nih.govresearchgate.netnih.gov This opens an avenue for investigating whether this compound or its derivatives could also interact with this or other lipid-binding proteins.

Furthermore, other picolinamide derivatives have been explored as inhibitors of various enzymes, such as acetylcholinesterase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov A comprehensive screening of this compound against a panel of enzymes and receptors could uncover novel therapeutic targets. Understanding the precise mechanism—be it enzyme inhibition, receptor modulation, or another mode of action—is crucial for its development as a therapeutic agent.

Development of More Potent and Selective Analogs

Once a primary target is identified, the development of more potent and selective analogs of this compound will be a key research focus. Structure-activity relationship (SAR) studies are fundamental in this endeavor. For instance, research on other picolinamides has demonstrated that substitutions at different positions on the picolinamide ring can dramatically alter activity and selectivity. nih.gov

Systematic modifications of the N-benzyl and 5-bromo substituents on the picolinamide core could lead to analogs with enhanced potency and target selectivity. For example, altering the substitution pattern on the benzyl (B1604629) ring or replacing the bromine atom with other halogens or functional groups could modulate the compound's electronic and steric properties, thereby influencing its binding affinity to its target. The goal would be to develop analogs with a high therapeutic index, maximizing efficacy while minimizing off-target effects.

Table 1: Potential Modifications for Analog Development

| Position of Modification | Type of Modification | Rationale |

| Benzyl Ring | Introduction of electron-donating or electron-withdrawing groups | To modulate electronic properties and improve target binding. |

| Picolinamide Ring | Replacement of bromine with other halogens (F, Cl, I) | To investigate the role of the halogen in target interaction. |

| Picolinamide Ring | Introduction of small alkyl or alkoxy groups | To explore steric effects on binding affinity. |

| Amide Linker | N-alkylation or replacement with bioisosteres | To improve metabolic stability and pharmacokinetic properties. |

Combination Therapies

Investigating the potential of this compound in combination with existing therapeutic agents could reveal synergistic effects, leading to improved treatment outcomes and potentially reducing the dosage of individual drugs, thereby minimizing side effects. The rationale for combination therapy often lies in targeting different pathways involved in a disease's progression. For example, if this compound is found to have anticancer activity, it could be combined with established chemotherapeutic agents or targeted therapies to enhance efficacy and overcome drug resistance.

Application in Neglected Tropical Diseases